molecular formula C9H7IO4 B073578 2-(Acetyloxy)-5-iodobenzoic acid CAS No. 1503-54-4

2-(Acetyloxy)-5-iodobenzoic acid

Cat. No.: B073578
CAS No.: 1503-54-4
M. Wt: 306.05 g/mol
InChI Key: WZHXVERXLFPQCU-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-iodobenzoic acid is an organic compound that features both an acetyloxy group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-5-iodobenzoic acid typically involves the iodination of 2-hydroxybenzoic acid (salicylic acid) followed by acetylation. One common method includes:

    Iodination: Reacting 2-hydroxybenzoic acid with iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 5-position.

    Acetylation: Treating the resulting 5-iodo-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst like pyridine to form the acetyloxy group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the iodine atom can yield deiodinated products or other reduced forms.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, leading to the formation of various aryl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Aryl-substituted benzoic acids.

Scientific Research Applications

2-(Acetyloxy)-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a precursor for the synthesis of iodine-containing radiopharmaceuticals used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-5-iodobenzoic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to modulation of biochemical pathways. For example, the acetyloxy group can be hydrolyzed to release acetic acid, which can then participate in various metabolic processes. The iodine atom may also play a role in the compound’s biological activity by affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

    2-(Acetyloxy)benzoic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.

    5-Iodobenzoic acid: Lacks the acetyloxy group but shares the iodine substitution, used in organic synthesis.

    2-Hydroxy-5-iodobenzoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group, used in various chemical reactions.

Uniqueness: 2-(Acetyloxy)-5-iodobenzoic acid is unique due to the presence of both the acetyloxy and iodine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-acetyloxy-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHXVERXLFPQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074542
Record name 2-(Acetyloxy)-5-iodobenzoic acid
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Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-54-4
Record name 2-(Acetyloxy)-5-iodobenzoic acid
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Record name 2-(Acetyloxy)-5-iodobenzoic acid
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Record name 5-Iodoacetylsalicylic acid
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Record name 2-(Acetyloxy)-5-iodobenzoic acid
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Record name O-acetyl-5-iodosalicylic acid
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Record name 2-(Acetyloxy)-5-iodobenzoic acid
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